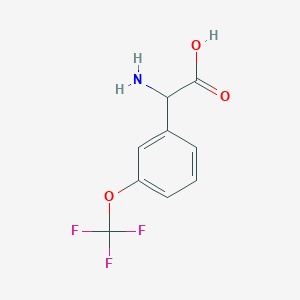

3-(Trifluoromethoxy)-DL-phenylglycine

Übersicht

Beschreibung

3-(Trifluoromethoxy)-DL-phenylglycine is a derivative of phenylglycine, a compound that is significant in the pharmaceutical industry, particularly in the synthesis of semi-synthetic penicillins and cephalosporins. While the provided papers do not directly discuss 3-(Trifluoromethoxy)-DL-phenylglycine, they do provide insights into related compounds and their synthesis, properties, and structural analysis.

Synthesis Analysis

The synthesis of D-phenylglycine (D-Phg), a related compound, has been achieved through metabolic engineering, starting from phenylpyruvate, which is a precursor of L-phenylalanine. An artificial biosynthesis pathway involving enzymes from various microorganisms was created to convert phenylpyruvate to D-Phg via mandelate and phenylglyoxylate . This method represents a completely fermentative production approach, which could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)-DL-phenylglycine.

Molecular Structure Analysis

The molecular structure of DL-phenylglycinium trifluoromethanesulfonate monohydrate (PGTFH), a compound structurally related to 3-(Trifluoromethoxy)-DL-phenylglycine, has been studied using X-ray diffraction (XRD). The crystal structure of PGTFH was found to be monoclinic in the hydrated form and triclinic upon dehydration . This indicates that the trifluoromethoxy group in 3-(Trifluoromethoxy)-DL-phenylglycine could influence the crystal packing and hydrogen bonding in a similar manner.

Chemical Reactions Analysis

The dehydration process of PGTFH has been analyzed, revealing that dehydration leads to a reorganization of the ions within the layers of the crystal and the formation of a new hydrogen-bond network . This suggests that 3-(Trifluoromethoxy)-DL-phenylglycine may also undergo similar reorganization upon dehydration, affecting its chemical reactivity and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-phenylglycinium trifluoromethanesulfonate monohydrate have been studied through thermal analysis and temperature-dependent IR spectroscopy. The dehydration process is characterized by the weakening of noncovalent interactions and the breakage of medium-strength O-H...O hydrogen bonds . These findings could be relevant to understanding the behavior of 3-(Trifluoromethoxy)-DL-phenylglycine under various thermal conditions.

Wissenschaftliche Forschungsanwendungen

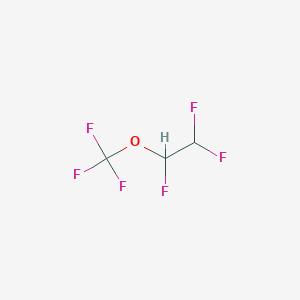

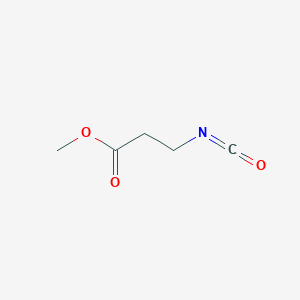

- Trifluoromethoxylation Reagents

- Field : Chemistry

- Application : The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

- Method : Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

- Results : This advancement has made CF3O-containing compounds more accessible and has opened up new possibilities for their use in various fields .

-

Bioactive Compounds

- Field : Biochemistry

- Application : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .

- Method : The synthesis of trifluoromethoxy group containing compounds is a challenge due to indirect synthetical strategies .

- Results : The number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development .

-

Pharmaceuticals

- Field : Pharmaceutical Research

- Application : Compounds having the trifluoromethoxy functional group are of some relevance as pharmaceuticals .

- Method : The synthesis of these compounds involves replacing hydrogen atoms with fluorine atoms, or attaching a trifluoromethyl group to the rest of the molecule by a bridging oxygen atom .

- Results : Despite the promising applications, the synthesis of trifluoromethoxy-containing compounds is still a challenge .

-

Fluorine-Containing Materials

- Field : Material Science

- Application : The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . It is used in the synthesis of fluorine-containing materials .

- Method : Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

- Results : This advancement has made CF3O-containing compounds more accessible and has opened up new possibilities for their use in various fields .

-

Pesticides

- Field : Agrochemical Research

- Application : The trifluoromethoxy group is finding increased utility as a substituent in pesticides .

- Method : The synthesis of these compounds involves replacing hydrogen atoms with fluorine atoms, or attaching a trifluoromethyl group to the rest of the molecule by a bridging oxygen atom .

- Results : Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

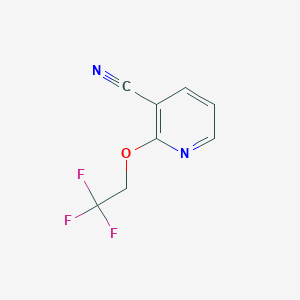

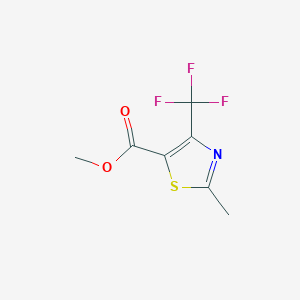

Heteroaromatic Compounds

- Field : Organic Chemistry

- Application : Trifluoromethoxylation reagents are used in the synthesis of heteroaromatic trifluoromethyl ethers .

- Method : These reagents generate electrophilic OCF or a radical of OCF3 .

- Results : This method has facilitated the synthesis of heteroaromatic trifluoromethyl ethers .

Safety And Hazards

Zukünftige Richtungen

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Eigenschaften

IUPAC Name |

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRHISPHWIGFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380474 | |

| Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)-DL-phenylglycine | |

CAS RN |

261952-23-2 | |

| Record name | α-Amino-3-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)